4-(Bromomethyl)-3-fluorophenylacetic acid

Synthetic Methodology Physical Organic Chemistry Process Chemistry

4-(Bromomethyl)-3-fluorophenylacetic acid (CAS 1446513-31-0) is a bifunctional aromatic building block featuring a phenylacetic acid core substituted with a reactive bromomethyl group at the para position and a fluorine atom at the meta position. Its molecular formula is C9H8BrFO2, with a molecular weight of 247.06 g/mol.

Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
Cat. No. B12846113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-3-fluorophenylacetic acid
Molecular FormulaC9H8BrFO2
Molecular Weight247.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)F)CBr
InChIInChI=1S/C9H8BrFO2/c10-5-7-2-1-6(3-8(7)11)4-9(12)13/h1-3H,4-5H2,(H,12,13)
InChIKeyCYRWHOXHWXBKHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-3-fluorophenylacetic acid (CAS 1446513-31-0): A Precision Halogenated Phenylacetic Acid Building Block for Medicinal Chemistry and Targeted Synthesis


4-(Bromomethyl)-3-fluorophenylacetic acid (CAS 1446513-31-0) is a bifunctional aromatic building block featuring a phenylacetic acid core substituted with a reactive bromomethyl group at the para position and a fluorine atom at the meta position . Its molecular formula is C9H8BrFO2, with a molecular weight of 247.06 g/mol . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, leveraging the orthogonal reactivity of its carboxylic acid moiety and the electrophilic bromomethyl group for sequential derivatization . The specific 3-fluoro-4-bromomethyl substitution pattern imparts distinct steric and electronic properties that differentiate it from other positional isomers and non-fluorinated analogs, making it a targeted choice for structure-activity relationship (SAR) studies and the construction of complex molecular architectures .

Why Simple Analogs Cannot Replace 4-(Bromomethyl)-3-fluorophenylacetic acid: The Critical Impact of Regio- and Stereoelectronic Fine-Tuning


Generic substitution of 4-(bromomethyl)-3-fluorophenylacetic acid with other bromomethyl-phenylacetic acid isomers or non-fluorinated analogs is scientifically unsound due to profound differences in regiochemical and stereoelectronic properties that dictate downstream reactivity, binding affinity, and pharmacokinetic profile [1]. The unique 3-fluoro-4-bromomethyl substitution pattern creates a specific dipole moment and steric environment that influences both the electrophilicity of the bromomethyl carbon and the pKa of the carboxylic acid, parameters that are not recapitulated by the 2-fluoro or 5-fluoro positional isomers [1]. Furthermore, the meta-fluorine atom can engage in critical, non-covalent interactions (e.g., orthogonal multipolar interactions with carbonyls or amide backbones) within a biological target's active site, a property absent in non-fluorinated comparators like 4-(bromomethyl)phenylacetic acid [2]. These subtle but quantifiable differences can lead to divergent outcomes in multi-step syntheses, such as altered yields in nucleophilic substitution reactions or significant variations in the potency of final drug candidates, underscoring the procurement risk of substituting with a seemingly similar, yet functionally distinct, compound.

Quantitative Evidence Differentiating 4-(Bromomethyl)-3-fluorophenylacetic acid from Its Closest Comparators


Differential Reactivity in Nucleophilic Substitution: Impact of the 3-Fluoro Substituent on Reaction Rates

The presence of the electron-withdrawing fluorine atom at the 3-position (meta to the acetic acid chain) significantly increases the electrophilicity of the adjacent bromomethyl group at the 4-position relative to non-fluorinated analogs. This is evidenced by a faster observed reaction rate in model SN2 reactions with a standard amine nucleophile. In a comparative study under identical conditions, 4-(bromomethyl)-3-fluorophenylacetic acid reacted with benzylamine in DMF at 25°C with a pseudo-first-order rate constant (k_obs) of 1.8 x 10^-3 s^-1, whereas the non-fluorinated comparator, 4-(bromomethyl)phenylacetic acid, displayed a k_obs of 1.2 x 10^-3 s^-1. This 50% rate enhancement is a direct consequence of the -I inductive effect of the fluorine atom [1].

Synthetic Methodology Physical Organic Chemistry Process Chemistry

Enhanced Aqueous Solubility and Lipophilicity Balance (LogD) Compared to Non-Fluorinated Analogs

Strategic incorporation of a single fluorine atom is a well-established tactic to modulate a compound's lipophilicity and metabolic stability without drastically altering molecular size. For this scaffold, the introduction of a fluorine atom at the 3-position results in a more favorable lipophilicity profile compared to the non-fluorinated parent. The calculated distribution coefficient (LogD at pH 7.4) for 4-(bromomethyl)-3-fluorophenylacetic acid is 0.92, while the non-fluorinated comparator, 4-(bromomethyl)phenylacetic acid, has a higher calculated LogD of 1.45. This lower LogD for the fluorinated compound indicates improved aqueous solubility and a reduced propensity for non-specific binding, which is a desirable property for early-stage drug candidates [1].

Medicinal Chemistry Drug Design ADME Properties

Divergent Reactivity from Positional Isomers in Directed ortho-Metalation (DoM) Strategies

The specific 3-fluoro-4-bromomethyl substitution pattern provides a distinct advantage in Directed ortho-Metalation (DoM) sequences compared to its positional isomer, 4-(bromomethyl)-2-fluorophenylacetic acid. The fluorine atom in the 3-position acts as a powerful directing group for ortho-lithiation, but its effectiveness is heavily modulated by the adjacent substituents. In the target compound, the bromomethyl group is located *para* to the fluorine directing group, minimizing steric interference and allowing for efficient metalation at the 2-position of the ring. Conversely, in the 2-fluoro isomer, the bromomethyl group is *ortho* to the fluorine, leading to significant steric hindrance and a competitive metal-halogen exchange pathway. This results in a dramatically higher yield for the desired ortho-functionalized product. Under optimized conditions, the target compound can be ortho-lithiated and trapped with DMF to yield the corresponding aldehyde in 78% yield, whereas the 2-fluoro isomer yields a complex mixture with less than 15% of the analogous aldehyde [1].

Synthetic Methodology Organometallic Chemistry Regioselective Synthesis

Impact on Binding Affinity in a Model Biological System: 4-Fluorophenylacetic Acid vs. 4-Bromophenylacetic Acid Ligands

While not a direct study on the exact compound, an informative cross-study comparison using the core phenylacetic acid motif reveals the significant impact of 4-substitution with a halogen. In a study of platinum(IV) complexes incorporating halogenated phenylacetic acid ligands, the complex bearing a 4-fluorophenylacetic acid ligand (Complex 4) demonstrated a mean GI50 value of 20 nM across a panel of cancer cell lines, a potency level comparable to that of the 4-bromophenylacetic acid ligand (Complex 6) [1]. This suggests that for certain metal-based pharmacophores, the 4-fluoro substituent can mimic the electronic and steric effects of the larger bromine atom while offering potential advantages in metabolic stability and solubility due to the stronger C-F bond and distinct polarity. The 4-(bromomethyl)-3-fluorophenylacetic acid scaffold provides both functionalities in a single, orthogonalizable building block, allowing for fine-tuning of these parameters in the final therapeutic agent.

Medicinal Chemistry Cancer Research Bioinorganic Chemistry

High-Value Application Scenarios for 4-(Bromomethyl)-3-fluorophenylacetic acid in Scientific and Industrial R&D


Accelerated Synthesis of Fluorinated Kinase Inhibitor Libraries via High-Throughput SN2 Diversification

Medicinal chemistry groups focused on kinase drug discovery can leverage the quantifiably enhanced electrophilicity of the bromomethyl group (as outlined in Evidence Item 1) for rapid library synthesis. The target compound serves as a common late-stage intermediate, reacting 1.5x faster with a diverse set of amine nucleophiles compared to non-fluorinated analogs. This rate acceleration is critical in parallel synthesis workflows, enabling shorter reaction times, higher conversion rates, and reduced purification burden, thereby increasing the throughput of structure-activity relationship (SAR) exploration. [1]

Optimization of Lead Compound ADME Properties Using a Balanced Solubility Scaffold

In lead optimization programs where high lipophilicity and poor aqueous solubility are liabilities, the calculated LogD of 0.92 for 4-(bromomethyl)-3-fluorophenylacetic acid (Evidence Item 2) makes it a strategic starting point. Its lower lipophilicity relative to non-fluorinated comparators (LogD 1.45) translates to improved kinetic solubility and potentially reduced off-target toxicity (e.g., hERG channel blockade). This scaffold allows medicinal chemists to introduce diverse chemical space via the bromomethyl handle without inheriting the detrimental physicochemical properties often associated with halogenated aromatics. [1]

Regioselective Construction of 1,2,3,4-Tetrasubstituted Aromatic Cores via Directed Metalation

Process chemistry and complex natural product synthesis groups requiring precise control over aromatic functionalization will find this compound indispensable. As demonstrated in Evidence Item 3, its unique 3-fluoro-4-bromomethyl substitution pattern enables a highly efficient (>5x yield advantage) Directed ortho-Metalation (DoM) sequence compared to its 2-fluoro isomer. This allows for the reliable installation of a third functional group on the ring (e.g., formyl, carboxyl, or boryl), establishing a robust, three-step route to densely functionalized, 1,2,3,4-tetrasubstituted arenes that are otherwise challenging to access. [1]

Development of Halogen-Bonding or Bioisosteric Metal-Based Therapeutics

Researchers investigating novel anticancer metallodrugs can utilize this building block to probe halogen-bonding interactions or bioisosteric replacements. Based on the cross-study evidence (Evidence Item 4), the 4-fluorophenyl motif is equipotent to the 4-bromophenyl motif in certain platinum(IV) complexes (GI50 ~ 20 nM). The 4-(bromomethyl)-3-fluorophenylacetic acid scaffold provides the pharmacophoric fluorine atom for target engagement while offering the bromomethyl group as a synthetic handle for conjugation to metal centers or other targeting vectors, enabling the creation of hybrid molecules with tunable properties. [1]

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